
Spectroscopic and Synthetic Profile of 1,1-
Dibromoformaldoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1-Dibromoformaldoxime

Cat. No.: B047391 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and spectroscopic

characterization of 1,1-Dibromoformaldoxime (CAS No. 74213-24-4), a key reagent in the

synthesis of novel heterocyclic compounds. This document is intended for researchers,

scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties
1,1-Dibromoformaldoxime is a white crystalline solid with a molecular formula of CHBr₂NO

and a molecular weight of 202.83 g/mol .[1] It is recognized for its utility as a precursor to

bromonitrile oxide, a reactive intermediate in 1,3-dipolar cycloaddition reactions for constructing

isoxazole and isoxazoline rings.[2]

Property Value Reference

CAS Number 74213-24-4 [3]

Molecular Formula CHBr₂NO [1]

Molecular Weight 202.83 g/mol [1]

Melting Point 65-66 °C [3]

Physical Form White crystalline solid
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Synthesis Protocol
A general and effective procedure for the synthesis of 1,1-Dibromoformaldoxime has been

well-documented.[3] The process involves the initial formation of an oxime from glyoxylic acid,

followed by a bromination step.

Materials:

Glyoxylic acid

Hydroxylamine hydrochloride

Sodium bicarbonate

Dichloromethane

Bromine

Magnesium sulfate

Hexane

Procedure:

Hydroxylamine hydrochloride (10 mmol) is added to a stirred aqueous solution (50 mL) of

glyoxylic acid (10 mmol). The mixture is stirred for 24 hours at room temperature.[3]

Sodium bicarbonate (20 mmol) is then slowly added, followed by the addition of

dichloromethane (60 mL).[3]

The two-phase mixture is cooled to 6 °C, and bromine (1 mL) is added dropwise over 20

minutes with vigorous stirring.[3]

Stirring is continued for an additional 3 hours after the bromine addition is complete.[3]

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (50

mL).[3]
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The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated

under reduced pressure.[3]

The resulting residue is recrystallized from hexane (50 mL) to yield 1,1-
Dibromoformaldoxime as a white crystalline product.[3]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of 1,1-
Dibromoformaldoxime. The primary sources for comprehensive vibrational and mass

spectrometric data are based on in-depth studies of dihaloformaldoximes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for 1,1-Dibromoformaldoxime are not readily

available in publicly accessible databases. The expected spectra would, however, provide key

structural information.

Table 1: Expected NMR Spectroscopic Data

Nucleus
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Inferred Structural
Information

¹H Single resonance Singlet (s)

Corresponds to the

single proton of the

oxime hydroxyl group

(-NOH).

¹³C Single resonance Singlet (s)

Represents the single

carbon atom bonded

to the two bromine

atoms and the oxime

nitrogen.

Infrared (IR) Spectroscopy
A complete vibrational analysis of 1,1-Dibromoformaldoxime has been conducted, providing

insight into its molecular structure and bonding.[4] The key vibrational modes are summarized
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below.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)
Vibrational Mode
Assignment

Reference

Data not available O-H stretch [4]

Data not available C=N stretch [4]

Data not available N-O stretch [4]

Data not available C-Br stretch [4]

Note: Specific peak positions are detailed in the work by Pasinszki and Westwood, but are not

publicly available.

Mass Spectrometry (MS)
Photoionization mass spectroscopy has been used to study the fragmentation pattern of 1,1-
Dibromoformaldoxime.[4] This technique provides confirmation of the molecular weight and

insights into the molecule's stability and fragmentation pathways.

Table 3: Mass Spectrometry (MS) Data
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m/z Ion Assignment
Inferred Structural
Information

Reference

~201/203/205
[CHBr₂NO]⁺

(Molecular Ion)

Confirms the

molecular weight, with

the isotopic pattern

characteristic of two

bromine atoms.

[4]

Data not available Fragment ions

Indicates potential

fragmentation

pathways, such as the

loss of bromine or

other small neutral

molecules.

[4]

Note: Detailed fragmentation data is available in the cited literature but is not publicly

accessible.

Experimental Protocols for Spectroscopic Analysis
While specific protocols for 1,1-Dibromoformaldoxime are not detailed in the available

literature, standard methodologies for obtaining spectroscopic data for organic compounds are

applicable.

NMR Spectroscopy:

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300-500 MHz).

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.

IR Spectroscopy:

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide and pressing it into a thin disk. Alternatively, attenuated total
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reflectance (ATR) can be used for the solid sample directly.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

Sample Introduction: Introduce the sample via direct infusion or after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: Employ a suitable ionization technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Data Acquisition: Obtain the mass spectrum, ensuring sufficient resolution to observe the

isotopic distribution of bromine-containing fragments.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and characterization of

1,1-Dibromoformaldoxime.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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